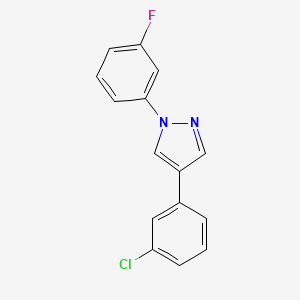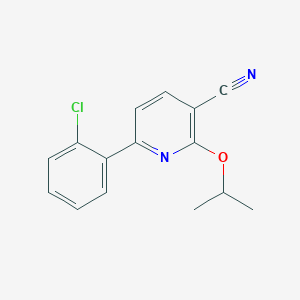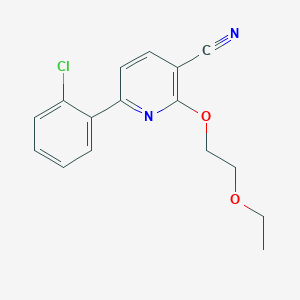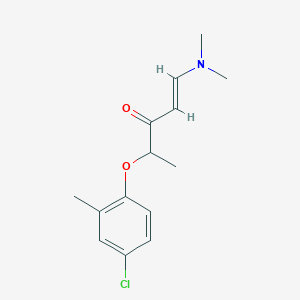
4-(3-chlorophenyl)-1-(3-fluorophenyl)-1H-pyrazole
Vue d'ensemble
Description
“4-(3-chlorophenyl)-1-(3-fluorophenyl)-1H-pyrazole” is a pyrazole compound. Pyrazoles are a class of organic compounds with the formula C3H3N2H. They are characterized by a 5-membered aromatic ring of three carbon atoms and two nitrogen atoms. The chlorophenyl and fluorophenyl groups attached to the pyrazole ring are aromatic rings with chlorine and fluorine substituents, respectively .
Molecular Structure Analysis
The molecular structure of “4-(3-chlorophenyl)-1-(3-fluorophenyl)-1H-pyrazole” would consist of a pyrazole ring with a chlorophenyl group attached at the 4-position and a fluorophenyl group attached at the 1-position .
Chemical Reactions Analysis
Pyrazole compounds can undergo a variety of chemical reactions, including halogenation, nitration, and sulfonation. The presence of the chlorophenyl and fluorophenyl groups may influence the reactivity of the pyrazole ring .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(3-chlorophenyl)-1-(3-fluorophenyl)-1H-pyrazole” would depend on its specific structure. Pyrazoles are generally stable compounds. The presence of the chlorophenyl and fluorophenyl groups may influence properties such as solubility and melting point .
Applications De Recherche Scientifique
Structural Characterization and Synthesis
Synthesis and Crystallography : 4-(3-chlorophenyl)-1-(3-fluorophenyl)-1H-pyrazole derivatives have been synthesized and characterized through crystallization and single crystal diffraction, revealing their isostructural nature with triclinic symmetry (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Molecular Structure Analysis : These compounds exhibit unique molecular structures stabilized by intramolecular hydrogen bonding and form various angles with the mean planes of the attached rings, contributing to their potential applications in molecular design (Shahani et al., 2010).
Biological Activities
Antimicrobial Activities : Some 4-(3-chlorophenyl)-1-(3-fluorophenyl)-1H-pyrazole derivatives have shown promising antibacterial and antifungal activities, indicating their potential in developing new antimicrobial agents (Ragavan, Vijayakumar, & Kumari, 2010).
Anti-inflammatory and Anticancer Potential : Certain derivatives have exhibited significant inhibition of phospholipase A2, a key enzyme in the inflammatory cascade, suggesting their potential as nonsteroidal anti-inflammatory drugs. They also demonstrated notable antimicrobial activities against various strains (Lokeshwari et al., 2017).
Cytotoxic Evaluation : Derivatives have shown cytotoxicity against breast cancer cell lines, indicating their potential use in cancer therapy. The structure-activity relationships of these compounds contribute to understanding their anticancer activities (Ahsan et al., 2018).
Spectroscopic and Quantum Chemical Studies
Molecular Docking and Spectroscopic Analysis : These compounds have been characterized by quantum chemical methods and spectroscopic techniques. Molecular docking studies have revealed their potential biological activities, including antimicrobial effects (Viji et al., 2020).
Fluorescent Dye Synthesis : Pyrazoline derivatives, including those with 4-(3-chlorophenyl)-1-(3-fluorophenyl)-1H-pyrazole, have been synthesized and characterized for their fluorescence properties, opening avenues in the development of new organic fluorescent dyes (Bai et al., 2007).
Orientations Futures
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-1-(3-fluorophenyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClFN2/c16-13-4-1-3-11(7-13)12-9-18-19(10-12)15-6-2-5-14(17)8-15/h1-10H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAWMKJHLNUYNNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=CN(N=C2)C3=CC(=CC=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-chlorophenyl)-1-(3-fluorophenyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-3,6-dihydro-2H-pyridin-4-yl]morpholine](/img/structure/B3035266.png)
![(E)-3-[4-(4-chlorophenyl)piperazin-1-yl]-N-phenylbut-2-enamide](/img/structure/B3035268.png)
![(2,4-Dichlorophenyl)[3-phenoxy-5-(trifluoromethyl)-2-pyridinyl]methanol](/img/structure/B3035269.png)


![4,6-Dimethyl-3-[(2-methylphenyl)sulfonyl]-2-propoxypyridine](/img/structure/B3035273.png)
triazin-4-one](/img/structure/B3035274.png)
triazin-4-one](/img/structure/B3035276.png)
![4-chloro-N-(5,6-dihydrobenzo[h]quinazolin-2-yl)benzenesulfonamide](/img/structure/B3035278.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}-2-(phenylsulfonyl)phenyl 4-methoxybenzenesulfonate](/img/structure/B3035279.png)

![4-(4-Chlorophenoxy)-6-{[(4-chlorophenyl)sulfinyl]methyl}-2-phenylpyrimidine](/img/structure/B3035284.png)
![2-[(3-Chlorophenyl)methoxy]isoindole-1,3-dione](/img/structure/B3035287.png)
